N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE: is a complex organic compound characterized by the presence of a benzothiazole ring, a bromophenyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the benzothiazole intermediate in the presence of a base.
Formation of Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride or benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an allosteric activator of human glucokinase, which could be beneficial in the treatment of type-2 diabetes.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as an allosteric activator of glucokinase, it binds to the allosteric site of the enzyme, inducing a conformational change that enhances its catalytic activity . This interaction is crucial for its potential therapeutic effects in managing blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds also act as allosteric activators of glucokinase and share structural similarities with the target compound.
4-Bromo-N-(2-methylphenyl)benzamide: This compound has a similar bromophenyl group but differs in the rest of its structure.
Imidazo[2,1-b][1,3]thiazines: These compounds contain a similar benzothiazole ring and are known for their biological activities.
Uniqueness
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an allosteric activator of glucokinase sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C21H15BrN2OS2 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C21H15BrN2OS2/c22-16-8-6-14(7-9-16)13-26-21-24-18-11-10-17(12-19(18)27-21)23-20(25)15-4-2-1-3-5-15/h1-12H,13H2,(H,23,25) |
InChI Key |
JWYSEWZBJMXJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.